molecular formula C8H6BrN B119039 5-Bromoindole CAS No. 10075-50-0

5-Bromoindole

Cat. No. B119039
CAS RN: 10075-50-0
M. Wt: 196.04 g/mol
InChI Key: VXWVFZFZYXOBTA-UHFFFAOYSA-N
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Description

5-Bromoindole is a halogenated indole derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom at the 5-position on the indole ring structure makes it a versatile intermediate for further chemical modifications and synthesis of complex molecules 10.

Synthesis Analysis

The synthesis of 5-Bromoindole derivatives has been explored through different methods. One approach involves the regioselective dibromination of methyl indole-3-carboxylate, which yields methyl 5,6-dibromoindole-3-carboxylate. This compound can be further processed to obtain the parent 5,6-dibromoindole . Another method includes the electrophilic aromatic substitution at the C-5 position of indoline, leading to the formation of 5-brominated spirobrassinol methyl ethers . Additionally, palladium-catalyzed carbonylations of unprotected bromoindoles have been performed, providing access to various indole carboxylic acid derivatives without the need for protecting groups .

Molecular Structure Analysis

The molecular structure of 5-Bromoindole and its derivatives has been elucidated using various spectroscopic techniques such as infrared (IR), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, HSQC, HMBC, COSY, NOESY, and DEPT measurements . These studies have confirmed the positions of the bromine substituents and other functional groups on the indole ring.

Chemical Reactions Analysis

5-Bromoindole participates in various chemical reactions, including electrosynthesis, where poly(5-bromoindole) films are synthesized through the direct oxidation of 5-bromoindole . It also undergoes [4 + 2] cyclization reactions catalyzed by N-heterocyclic carbenes, leading to the formation of spirocarbocyclic oxindoles . The bromine atom on the indole ring enhances the reactivity of the compound, making it suitable for cross-coupling chemistry and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromoindole have been studied, revealing interesting characteristics such as good thermal stability and luminescence. Poly(5-bromoindole) films show good electrochemical behavior and are reported to be good blue-light emitters, with significant shifts in excitation and emission spectra compared to the monomer . The luminescence properties of 5-Bromoindole in polyvinyl alcohol (PVA) films have also been investigated, demonstrating its potential for applications in optoelectronic devices . Additionally, 5-Bromoindole derivatives have shown high antibacterial activity against various pathogenic Gram-negative bacteria, indicating their potential as new potent antibacterial agents10.

Scientific Research Applications

Antibacterial Properties

5-Bromoindole derivatives have been identified as potent antibacterial agents. For instance, certain 5-bromoindole-2-carboxamides exhibit high antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi, with some compounds showing even higher effectiveness than standard antibiotics like gentamicin and ciprofloxacin (Mane, Patil, Biradar, & Khade, 2018).

Educational and Synthetic Utility

5-Bromoindole is utilized in educational settings to enhance students' experimental abilities and foster their interest in scientific research. It serves as a starting material in comprehensive experiments involving synthesis and characterization of derivatives, demonstrating its utility in chemical education and research (Lu, Li, Shi, & Jiang, 2021).

Polymer Science

Electrosynthesis of poly(5-bromoindole) films from 5-bromoindole showcases its application in the field of polymer science. These films, synthesized in specific mediums like boron trifluoride diethyl etherate, exhibit good electrochemical behavior and thermal stability, and interestingly, display blue-light emitting properties, marking their potential in electronic and photonic applications (Xu, Hou, Pu, Nie, & Zhang, 2006).

Bioactive Compound Synthesis

5-Bromoindole derivatives are synthesized for potential use in biological functional analysis, acting as bioactive indole metabolites. They are particularly noted for their application in photoaffinity labeling, an important technique in biochemical studies (Murai et al., 2012).

Anticancer Research

Research into 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles has shown potential in the development of compounds with anticancer properties. These compounds are evaluated for their ability to inhibit tubulin polymerization, an important target in cancer therapy, and some have demonstrated significant activity against human cancer cell lines (Mphahlele & Parbhoo, 2018).

Marine Natural Products

Bromoindoles, including derivatives of 5-bromoindole, have been isolated from marine sponges and evaluated for various biological activities. These studies highlight the importance of 5-bromoindole derivatives in discovering new bioactive compounds from marine sources (Longeon et al., 2011).

Antiviral Activity

Derivatives of 5-bromoindole have been explored for their antiviral properties, particularly in inhibiting the early stages of virus-cell interactions. These studies contribute to the development of new antiviral agents (Fadeeva et al., 2004).

Organic Synthesis and Medicinal Chemistry

5-Bromoindole is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility in palladium-catalyzed carbonylation reactions, for instance, allows for the efficient synthesis of indole carboxylic acid derivatives, important in the development of central nervous system (CNS) active drugs (Kumar et al., 2004).

Safety And Hazards

5-Bromoindole may cause respiratory irritation, serious eye irritation, and skin irritation . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWVFZFZYXOBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Record name 5-bromoindole
Source Wikipedia
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Source PubChem
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DSSTOX Substance ID

DTXSID6073996
Record name 1H-Indole, 5-bromo-
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Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Bromoindole

CAS RN

10075-50-0
Record name 5-Bromoindole
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Record name 5-Bromoindole
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Record name 1H-Indole, 5-bromo-
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Record name 1H-Indole, 5-bromo-
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Record name 5-BROMOINDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,870
Citations
J Chavez, J Kimball, L Ceresa, E Kitchner… - Journal of …, 2021 - Elsevier
… We studied spectral properties of 5-Bromoindole (5-BrI) in poly (vinyl alcohol) (PVA) film. The fluorescence of 5-BrI in PVA films is similar to indole in PVA film but strongly quenched …
Number of citations: 12 www.sciencedirect.com
J Tupper, MR Stratford, S Hill, GM Tozer… - Cancer gene therapy, 2010 - nature.com
Gene-directed enzyme prodrug therapy is a form of targeted cancer therapy, in which an enzyme is used to convert a non-toxic prodrug to a cytotoxin within the tumor. Horseradish …
Number of citations: 38 www.nature.com
OM Hassan, AA Razzak Mahmood… - …, 2022 - Wiley Online Library
… The primary goal of the current work was to synthesize new 5-bromoindole-2-carboxylic acid hydrazone derivatives that function as VEGFR tyrosine kinase inhibitors, as demonstrated …
J Xu, J Hou, S Pu, G Nie… - Journal of applied polymer …, 2006 - Wiley Online Library
… polymerization of 5-bromoindole in BFEE. In this paper, high quality poly(5-bromoindole) (PBrI) films can be easily prepared by anodic oxidation of 5-bromoindole monomer directly in …
Number of citations: 30 onlinelibrary.wiley.com
MAVR da Silva, JITA Cabral - The Journal of Chemical Thermodynamics, 2009 - Elsevier
… Due to its high volatility, it was necessary in the experiments with 5-bromoindole to enclose … ) mol · dm −3 in the experiments with 5-bromoindole and of 0.09168 mol · dm −3 in the …
Number of citations: 8 www.sciencedirect.com
KM Butler-Fernández, Z Ramos, AM Francis-Malavé… - Molecules, 2019 - mdpi.com
… In this study, a new series of N-alkyl-3,6-dibromocarbazole and N-alkyl-5-bromoindole derivatives have been synthesized and evaluated in vitro as anti-cancer and anti-migration agents…
Number of citations: 9 www.mdpi.com
GN Petrova, VF Shner, LM Alekseeva… - Chemistry of Heterocyclic …, 1973 - Springer
… to the amides, which give indole and 5-bromoindole, respectively, under the conditions of … new synthesis for the preparation of indole (Va) and 5bromoindole (Vb) from 2-naphthol (Ia) …
Number of citations: 1 link.springer.com
WE Noland, C Reich - The Journal of Organic Chemistry, 1967 - ACS Publications
… 5-bromoindole (1) was formylated by the Vilsmeierprocedure to the known2 5-bromoindole-3-… N methylation of 5-bromoindole to 5-bromo-lmethylindole (5, was accompanied by some …
Number of citations: 38 pubs.acs.org
OM Hassan, A Kubba… - Anti-Cancer Agents in …, 2023 - ingentaconnect.com
… Objectives: To synthesize new 5-bromoindole-2-carboxylic acid derivatives that function as EGFR tyrosine kinase inhibitors as deduced through molecular docking studies. Methods: …
Number of citations: 4 www.ingentaconnect.com
T HINo, M ENDO, M TONOzUKA… - Chemical and …, 1977 - jstage.jst.go.jp
… Heating of 3-br0mo-2-ethy1thio-3-phenylindolenine (Se) in carbon tetrachloride gave the 6-bromoindole (11), While the 2-ethylsulfonyl derivative (8d) gave 5—bromoindole (13). …
Number of citations: 18 www.jstage.jst.go.jp

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